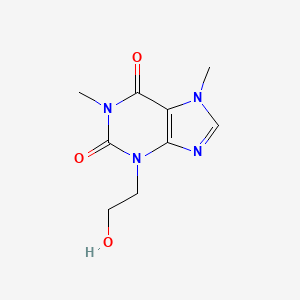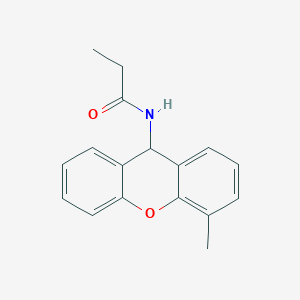![molecular formula C22H16N4S B14002850 3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-14-7](/img/structure/B14002850.png)
3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine is a complex organic compound that features a unique structure combining an aminophenyl group, an isoquinolinyl group, and a thieno[3,2-c]pyridin-4-amine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine core, followed by the introduction of the aminophenyl and isoquinolinyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.
化学反応の分析
Types of Reactions
3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, along with appropriate solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-b]pyridin-4-amine
- 3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[2,3-c]pyridin-4-amine
Uniqueness
3-(4-aminophenyl)-7-(4-isoquinolinyl)-thieno[3,2-c]pyridin-4-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups and heterocyclic cores makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
832696-14-7 |
|---|---|
分子式 |
C22H16N4S |
分子量 |
368.5 g/mol |
IUPAC名 |
3-(4-aminophenyl)-7-isoquinolin-4-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C22H16N4S/c23-15-7-5-13(6-8-15)19-12-27-21-18(11-26-22(24)20(19)21)17-10-25-9-14-3-1-2-4-16(14)17/h1-12H,23H2,(H2,24,26) |
InChIキー |
MUFWQGLUKPIVLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CN=C(C4=C3SC=C4C5=CC=C(C=C5)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[2-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14002815.png)

![Ethyl 2-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14002828.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
